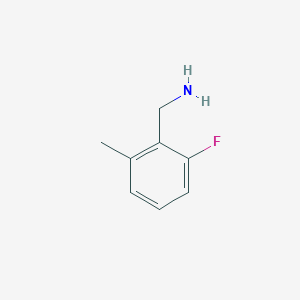

2-Fluoro-6-methylbenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-6-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYMZPMFYHNNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622344 | |

| Record name | 1-(2-Fluoro-6-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-54-1 | |

| Record name | 1-(2-Fluoro-6-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluoro-6-methylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Strategic deployment of 2-Fluoro-6-methylbenzylamine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of the role of 2-Fluoro-6-methylbenzylamine as a pivotal structural motif in medicinal chemistry. We will dissect its synthesis, explore its incorporation into therapeutically relevant molecules, and analyze the nuanced structure-activity relationships (SAR) that arise from its unique substitution pattern. This document is intended to serve as a practical resource for professionals engaged in the design and development of novel therapeutic agents.

Introduction: The Benzylamine Scaffold and the Impact of Strategic Substitution

Benzylamines represent a cornerstone scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. Their utility stems from their ability to engage in key interactions with biological targets, including hydrogen bonding, ionic interactions, and hydrophobic interactions. The strategic functionalization of the benzylamine core is a well-established strategy to modulate potency, selectivity, pharmacokinetic properties, and metabolic stability.

The subject of this guide, 2-Fluoro-6-methylbenzylamine, is a prime example of such strategic functionalization. The presence of a fluorine atom at the 2-position and a methyl group at the 6-position of the phenyl ring introduces a unique combination of steric and electronic properties. The ortho-fluoro substituent can influence the pKa of the amine, act as a hydrogen bond acceptor, and block metabolic oxidation. The ortho-methyl group provides steric bulk, which can enforce a specific conformation of the molecule, potentially leading to enhanced target engagement and selectivity. This guide will delve into the practical implications of these substitutions in drug design.

Synthesis of 2-Fluoro-6-methylbenzylamine: A Practical Approach

The synthesis of 2-Fluoro-6-methylbenzylamine can be efficiently achieved from commercially available starting materials. A common and reliable route proceeds via the corresponding benzoic acid or benzaldehyde.

Synthesis from 2-Fluoro-6-methylbenzoic Acid

A robust and scalable synthesis begins with 2-fluoro-6-methylbenzoic acid. This precursor is valuable in the synthesis of various active pharmaceutical ingredients, including epidermal growth factor receptor (EGFR) inhibitors and the vasculitis drug avacopan[1]. The synthesis of 2-Fluoro-6-methylbenzylamine from this acid involves two key steps: amidation followed by reduction.

-

Reaction Setup: To a solution of 2-fluoro-6-methylbenzoic acid (1 eq.) in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq.) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2 eq.).

-

Amine Addition: Add a source of ammonia, for instance, a solution of ammonia in a suitable solvent or ammonium chloride (1.2 eq.), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-6-methylbenzamide.

-

Reaction Setup: Dissolve the 2-fluoro-6-methylbenzamide (1 eq.) in a dry, ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent: Carefully add a reducing agent such as lithium aluminum hydride (LiAlH4) (1.5-2 eq.) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quenching and Isolation: Cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup). Filter the resulting solids and concentrate the filtrate to afford 2-Fluoro-6-methylbenzylamine.

Synthesis via Reductive Amination of 2-Fluoro-6-methylbenzaldehyde

An alternative and highly efficient method for synthesizing substituted benzylamines is through the reductive amination of the corresponding aldehyde[1][2]. This one-pot procedure involves the formation of an imine intermediate from the aldehyde and an amine, followed by its in-situ reduction.

-

Reaction Setup: Dissolve 2-fluoro-6-methylbenzaldehyde (1 eq.) and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in a suitable solvent like methanol or dichloroethane (DCE).

-

Reducing Agent: Add a reducing agent selective for the imine, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq.), to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor for the disappearance of the aldehyde by TLC or GC-MS.

-

Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The crude product can be purified by column chromatography to yield pure 2-Fluoro-6-methylbenzylamine.

Caption: Synthetic routes to 2-Fluoro-6-methylbenzylamine.

The Role of 2-Fluoro-6-methylbenzylamine in Medicinal Chemistry

The 2-fluoro-6-methylbenzylamine moiety is a valuable building block in the design of inhibitors for various biological targets, particularly kinases. The specific substitution pattern confers properties that can lead to enhanced potency, selectivity, and desirable pharmacokinetic profiles.

Kinase Inhibition: A Key Application Area

Kinases are a major class of drug targets, and the development of selective inhibitors is a primary focus in drug discovery, especially in oncology. The 2,6-disubstituted phenyl ring of the benzylamine can effectively probe the hydrophobic pockets of the ATP-binding site of kinases.

A notable example of a closely related scaffold is found in the dual Src/Abl kinase inhibitor, dasatinib (BMS-354825), which features a 2-chloro-6-methylaniline moiety. This highlights the importance of the 2,6-disubstitution pattern for potent kinase inhibition[3]. While not a direct incorporation of 2-Fluoro-6-methylbenzylamine, the structure-activity relationships (SAR) from such compounds provide valuable insights.

The 2-fluoro and 6-methyl substituents play distinct and synergistic roles in the interaction with kinase active sites:

-

2-Fluoro Substitution: The small, highly electronegative fluorine atom can engage in favorable electrostatic interactions with the protein backbone or side chains. It can also serve to lower the pKa of the benzylamine, which can be crucial for optimizing the overall properties of the drug candidate. Furthermore, the C-F bond is metabolically stable, preventing oxidation at this position, which is a common metabolic pathway for aromatic rings[4][5].

-

6-Methyl Substitution: The ortho-methyl group provides steric hindrance that can restrict the rotation of the phenyl ring. This conformational constraint can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity. This steric bulk can also enhance selectivity by preventing the molecule from binding to the active sites of off-target kinases that have smaller binding pockets.

The combination of a 2-fluoro and a 6-methyl group, therefore, presents a powerful strategy for designing potent and selective kinase inhibitors.

Case Study: Rho Kinase (ROCK) Inhibitors

Rho-associated coiled-coil containing protein kinase (ROCK) is a promising therapeutic target for a range of diseases, including inflammatory disorders[6]. The development of selective ROCK inhibitors is an active area of research. While a specific ROCK inhibitor containing the 2-Fluoro-6-methylbenzylamine moiety is not prominently featured in the literature, the general class of chroman-based ROCK inhibitors demonstrates the importance of substituted benzylamine fragments for achieving high potency[7]. The principles of conformational restriction and electronic modulation provided by the 2-fluoro and 6-methyl groups are highly applicable to the design of novel ROCK inhibitors.

Caption: Structure-Activity Relationship (SAR) of the 2-Fluoro-6-methylbenzylamine moiety.

Quantitative Data and Future Perspectives

While specific quantitative data for drug candidates containing the 2-Fluoro-6-methylbenzylamine moiety is not widely available in the public domain, the inhibitory activities of related compounds underscore the potential of this scaffold.

| Compound Class | Target Kinase | Key Structural Feature | Reported Activity (IC50) |

| Pyrido[2,3-d]pyrimidin-7-ones | Abl | 2,6-dichloro substitution | nM range |

| 3,6-disubstituted pyrazolo[1,5-a]pyrimidines | KDR | Varied substitutions | 19 nM for optimized analog |

| Chroman-based inhibitors | ROCK-II | Substituted benzylamines | High potency |

This table presents data for related compound classes to illustrate the potential of the 2,6-disubstituted benzylamine scaffold.

The continued exploration of the 2-Fluoro-6-methylbenzylamine scaffold in drug discovery is warranted. Its unique combination of properties makes it an attractive building block for the development of next-generation kinase inhibitors and other targeted therapies. Future research should focus on the systematic evaluation of this moiety in diverse chemical scaffolds and against a broad range of biological targets to fully elucidate its therapeutic potential.

Conclusion

2-Fluoro-6-methylbenzylamine is a strategically designed building block with significant potential in medicinal chemistry. Its synthesis is readily achievable, and its incorporation into drug candidates can confer a range of beneficial properties, including enhanced potency, selectivity, and metabolic stability. The nuanced interplay of the ortho-fluoro and ortho-methyl substituents provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. As the demand for more effective and selective therapeutics continues to grow, the judicious use of building blocks like 2-Fluoro-6-methylbenzylamine will be crucial in advancing the frontiers of drug discovery.

References

- Google Patents. (n.d.). Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

Feng, Y. (2025). Rho Kinase (ROCK) Inhibitors and Their Application to Inflammatory Disorders. ResearchGate. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubMed. (2002). Synthesis and Initial SAR Studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: A New Class of KDR Kinase Inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

-

ACS Publications. (n.d.). Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 1- (2-fluoro-6- (trifluoromethyl) benzyl) urea.

-

Bentham Science. (n.d.). 3D-QSAR Studies on New Benzothiazole-Based Dual Functional Inhibitors of BCR-ABL Kinase Including the T315I Mutant. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Retrieved from [Link]

-

PubMed Central. (n.d.). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Pharmaceutical composition, methods for treating and uses thereof - Patent US-10258637-B2. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of N-benzylamines.

-

ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

- Google Patents. (n.d.). N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

- Google Patents. (n.d.). Novel compounds.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ajrconline.org [ajrconline.org]

- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity and Application of ortho-Fluorinated Benzylamines in Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds remains a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. The ortho-fluorinated benzylamine motif is a particularly compelling building block, where the fluorine atom's proximity to the reactive amine center introduces a unique interplay of electronic, steric, and conformational effects. This guide provides an in-depth analysis of the core principles governing the reactivity of these compounds. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings of their behavior in key synthetic transformations, offering field-proven insights into leveraging their distinct properties for advanced chemical synthesis and drug design.

The Decisive Influence of the ortho-Fluoro Substituent

The placement of a highly electronegative fluorine atom adjacent to the aminomethyl group is not a trivial substitution. It fundamentally alters the molecule's physicochemical landscape, governing its conformational preferences and modulating the reactivity of the amine nitrogen.

Electronic Effects: Attenuation of Basicity and Nucleophilicity

The primary electronic consequence of the ortho-fluoro group is a strong inductive electron withdrawal (-I effect) from the aromatic ring and, by extension, from the benzylic carbon and the nitrogen atom. This effect reduces the electron density on the nitrogen, leading to a measurable decrease in both its basicity (pKa) and nucleophilicity compared to the non-fluorinated parent benzylamine.

| Compound | pKa (Conjugate Acid) | Rationale |

| Benzylamine | ~9.34 | Baseline basicity. |

| 2-Fluorobenzylamine | ~8.70 | Significant pKa drop due to the strong inductive effect of the proximal fluorine atom. |

| 4-Fluorobenzylamine | ~9.15 | Attenuated inductive effect due to increased distance from the amine. |

This reduction in nucleophilicity is a critical consideration in reaction design. Transformations that proceed readily with benzylamine, such as N-alkylation or acylation, may require more forcing conditions, stronger electrophiles, or tailored catalytic systems to achieve comparable efficiency with ortho-fluorinated analogues.

Conformational Control: The N-H···F Intramolecular Hydrogen Bond

Perhaps the most defining feature of primary and secondary ortho-fluorinated benzylamines is their propensity to form an intramolecular hydrogen bond (IHB) between an N-H proton and the ortho-fluorine atom. Rotational spectroscopy and quantum chemical studies have confirmed that this interaction stabilizes a conformer where the aminomethyl group is oriented towards the fluorine.[1]

This N-H···F hydrogen bond, while weak, acts as a "conformational lock," reducing the rotational freedom of the C-N bond.[1] This pre-organization can have significant implications for drug development by reducing the entropic penalty upon binding to a biological target. For the synthetic chemist, it means the nitrogen's lone pair and hydrogen atoms have a biased spatial orientation, which can influence the stereochemical outcome of certain reactions.

Synthetic Routes to ortho-Fluorinated Benzylamines

Accessing these valuable building blocks is a prerequisite for exploring their reactivity. Several reliable methods exist, primarily involving the reduction of a corresponding nitrogen-containing functional group. A common and scalable approach starts from a commercially available ortho-fluorinated aromatic precursor.

Exemplary Synthesis: Multi-step Preparation of 2,4,6-Trifluorobenzylamine

This pathway highlights a sequence of robust, well-established transformations, starting from 1,3,5-trifluorobenzene.[2] The strategy employs lithiation, formylation, reduction to the alcohol, conversion to a benzyl halide, and finally, displacement with an amine source.

Detailed Protocol: Reductive Amination of 2-Fluorobenzaldehyde

This is a more direct, convergent approach for preparing primary ortho-fluorinated benzylamines.

Objective: To synthesize 2-Fluorobenzylamine from 2-Fluorobenzaldehyde.

Materials:

-

2-Fluorobenzaldehyde (1.0 equiv)

-

Ammonium acetate (10 equiv)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with methanol, add 2-fluorobenzaldehyde and ammonium acetate. Stir the mixture at room temperature until the aldehyde is fully dissolved.

-

Causality: Ammonium acetate serves as the ammonia source in equilibrium. A large excess is used to drive the formation of the intermediate imine.

-

-

Reductant Addition: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride portion-wise over 15 minutes.

-

Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde, minimizing the formation of 2-fluorobenzyl alcohol as a byproduct. The reaction is performed at 0 °C to control the reaction rate and improve selectivity.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup - Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). This step destroys any remaining NaBH₃CN.

-

Workup - Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add DCM and adjust the aqueous phase to pH >10 with 1 M NaOH. Extract the aqueous layer three times with DCM.

-

Causality: The benzylamine product is protonated in acid and resides in the aqueous layer. Basification deprotonates the amine, rendering it soluble in the organic solvent for extraction.

-

-

Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-fluorobenzylamine.

-

Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel.

Key Reactivity Patterns and Strategic Applications

Directed ortho-Metalation (DoM)

The aminomethyl group is a powerful Directed Metalation Group (DMG), capable of coordinating to organolithium bases and directing deprotonation at the adjacent ortho position.[3][4] In ortho-fluorinated benzylamines, this presents an interesting regiochemical question. The primary DMG is the N-substituted aminomethyl group, which directs lithiation to the C6 position.

-

Self-Validation: The success of a DoM protocol relies on the choice of protecting group on the nitrogen (e.g., pivaloyl, carbamate) to prevent N-deprotonation, the correct organolithium reagent (typically n-BuLi or s-BuLi), and anhydrous conditions at low temperatures (-78 °C). The regiochemical outcome is readily verified by NMR spectroscopy of the final product after quenching with an electrophile (e.g., CO₂, I₂, Me₃SiCl).

Amine-Directed C-H Bond Activation

The amine group can also direct transition-metal-catalyzed C-H activation. A notable study on the cyclopalladation of N,N-dimethyl-fluoro-benzyl amines demonstrated the powerful influence of the fluorine's position on regioselectivity.[5] The reaction with Pd₃(OAc)₆ can lead to two different palladacycle regioisomers, activating either the C-H bond ortho or para to the fluorine atom.[5]

This study revealed that the reaction outcome is subtly influenced by solvent polarity and reactant stoichiometry, highlighting the complex interplay of factors in C-H activation.[5] The presence of the ortho-fluorine atom can sterically and electronically bias the cyclometalation process, a feature that can be exploited for regioselective functionalization.[5]

Table 2: Regioselectivity in Cyclopalladation of N,N-dimethyl-3-fluorobenzylamine [5]

| Solvent | Dielectric Constant (ε) | Ratio of ortho to para Isomers |

| Toluene | 2.4 | 1 : 1.1 |

| THF | 7.5 | 1.2 : 1 |

| Acetonitrile | 37.5 | 2.1 : 1 |

Data adapted from reference[5]. Ratios refer to palladation ortho vs. para to the fluorine substituent.

-

Expert Insight: The trend observed in Table 2 suggests that more polar solvents favor C-H activation at the more electron-deficient site (ortho to the fluorine). This provides a handle for chemists to control the regiochemical outcome by tuning reaction conditions, a key principle of rational synthesis design.

Conclusion

The ortho-fluoro substituent in a benzylamine is far more than a simple bioisostere for hydrogen. It is a powerful control element that modulates basicity, enforces conformational rigidity through intramolecular hydrogen bonding, and influences the regiochemical course of advanced synthetic transformations like directed metalation and C-H activation. For researchers in drug discovery and process development, understanding these nuanced effects is paramount. By appreciating the causality behind the observed reactivity—from attenuated nucleophilicity in basic alkylations to solvent-dependent regioselectivity in palladation—scientists can harness the unique chemical personality of ortho-fluorinated benzylamines to build molecular complexity with greater precision and purpose.

References

-

Cho, J., Sawaki, K., Hanashima, S., & Ishida, Y. (2014). Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. Chemical Communications. Available at: [Link]

-

Zhao, X., & Zhao, D. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters. Available at: [Link]

-

Canton-Vitoria, R., et al. (2017). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Organometallics. Available at: [Link]

-

Kirinda, V. C., et al. (2021). Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, F., et al. (2024). Dual Non-C1 Synthon Role of CO2 in Controlled Electrochemical Defluorination. Journal of the American Chemical Society. Available at: [Link]

-

Flores-Ortiz, A., et al. (2022). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Molecules. Available at: [Link]

-

Calabrese, C., et al. (2013). Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine. ChemPhysChem. Available at: [Link]

-

Shvartsberg, Y., et al. (2011). Reductive Alkylation of Amines with Carboxylic Ortho Esters. Synfacts. Available at: [Link]

-

Zhang, G., et al. (2016). Effects of strong hydrogen bonds and weak intermolecular interactions on supramolecular assemblies of 4-fluorobenzylamine. CrystEngComm. Available at: [Link]

-

Arnone, A., et al. (2012). Supramolecular synthons in fluorinated benzyl nitrophenyl sulfides. CrystEngComm. Available at: [Link]

-

Fekri, A., & Hegazy, A. (2009). Directed lithiation of substituted benzylamines. ResearchGate. Available at: [Link]

-

St. Denis, J. D., et al. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Available at: [Link]

-

Chemical Information. 4-Fluorobenzylamine. LookChem. Available at: [Link]

-

Kirinda, V. C., et al. (2021). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. SciSpace. Available at: [Link]

-

Unoh, Y., et al. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. Available at: [Link]

- CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound. Google Patents.

-

Jia, H., et al. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry. Available at: [Link]

-

Unoh, Y., et al. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Nayak, S. K., et al. (2021). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules. Available at: [Link]

-

Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. Directed ortho metalation. Wikipedia. Available at: [Link]

-

Paquin, J.-F., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Anderson, C. J., et al. (2023). N,N-Alkylation Clarifies the Role of N- and O-Protonated Intermediates in Cyclen-Based 64Cu Radiopharmaceuticals. Inorganic Chemistry. Available at: [Link]

-

Jacobs, R. T., et al. (1994). Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation of a Series of Fluorinated 3-benzyl-5-indolecarboxamides. Journal of Medicinal Chemistry. Available at: [Link]

-

Lau, S., et al. (2015). Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Angewandte Chemie. Available at: [Link]

-

Snieckus, V. Directed (ortho) Metallation. University of California, Irvine, Lecture Notes. Available at: [Link]

-

PubChem. 3-Fluorobenzylamine. PubChem Database. Available at: [Link]

-

Meza, J., et al. (2022). Ortho-Fluoro or Ortho Effect: A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment using DFT calculations. Conference Paper. Available at: [Link]

-

Johann, C., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions. Available at: [Link]

-

Taylor, M. S., et al. (2018). The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization and enhanced binding. Chemical Science. Available at: [Link]

-

Rittner, R., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Biswas, T. (2019). Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. Available at: [Link]

Sources

- 1. Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents [patents.google.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 2-Fluoro-6-methylbenzylamine: A Keystone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity.[1] Within the vast landscape of fluorinated building blocks, ortho-substituted benzylamines represent a particularly valuable class of intermediates. This technical guide delves into the discovery and development of 2-Fluoro-6-methylbenzylamine, a seemingly simple yet strategically significant molecule. While direct literature on this specific entity is sparse, this paper constructs a scientifically grounded, hypothetical development pathway based on established synthetic methodologies and the well-documented utility of its structural analogs. We will explore its plausible synthesis, purification, characterization, and its potential as a critical synthon in the generation of novel therapeutics.

Introduction: The Strategic Advantage of Ortho-Fluoromethyl Substitution

The unique electronic properties of the fluorine atom, particularly its high electronegativity and ability to form strong carbon-fluorine bonds, have made it an indispensable tool in drug design. When placed at the ortho position to a methyl-substituted benzylamine, a unique conformational and electronic environment is created. This substitution pattern can influence the pKa of the amine, restrict the rotation of the phenyl ring, and create specific interactions with biological targets, making it a desirable motif in the design of enzyme inhibitors and receptor modulators.

The development of 2-Fluoro-6-methylbenzylamine can be seen as a logical progression in the quest for novel chemical matter. Its close analogs, such as 2-fluoro-6-(trifluoromethyl)benzylamine and 2-fluoro-6-methylbenzoic acid, have demonstrated significant utility in the synthesis of bioactive compounds, including epidermal growth factor receptor (EGFR) inhibitors.[2][3] This guide, therefore, aims to provide a comprehensive overview of the plausible discovery and development of 2-Fluoro-6-methylbenzylamine, offering insights into its synthetic rationale and potential applications.

Plausible Synthetic Pathways and Methodologies

Reductive Amination of 2-Fluoro-6-methylbenzaldehyde

A common and efficient method for the synthesis of benzylamines is the reductive amination of the corresponding aldehyde. This pathway offers high yields and relatively mild reaction conditions.

Experimental Protocol: Reductive Amination

-

Aldehyde Synthesis: The precursor, 2-fluoro-6-methylbenzaldehyde, can be synthesized from 2-fluoro-6-methylbenzonitrile via reduction, or from 1-fluoro-3-methylbenzene through ortho-lithiation followed by formylation.

-

Imine Formation: 2-Fluoro-6-methylbenzaldehyde (1.0 eq) is dissolved in methanol. Ammonium hydroxide (excess) is added, and the mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

-

Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 2-Fluoro-6-methylbenzylamine.

Reduction of 2-Fluoro-6-methylbenzonitrile

Direct reduction of a nitrile group provides another efficient route to the primary amine. This method is often favored for its atom economy and directness.

Experimental Protocol: Nitrile Reduction

-

Catalytic Hydrogenation: 2-Fluoro-6-methylbenzonitrile (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. A catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added. The reaction mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) and stirred at room temperature or slightly elevated temperature until the reaction is complete.

-

Alternative Reduction: Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes can be employed. For instance, 2-Fluoro-6-methylbenzonitrile dissolved in an ethereal solvent like tetrahydrofuran (THF) can be treated with LiAlH₄ at 0 °C to room temperature.

-

Work-up and Purification: Following the reaction, the catalyst is filtered off (for catalytic hydrogenation), or the reaction is carefully quenched with water and a base (for hydride reductions). The product is then extracted into an organic solvent, dried, and purified by distillation or column chromatography.

Characterization and Data

The synthesized 2-Fluoro-6-methylbenzylamine would be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~190-200 °C (extrapolated from analogs)[4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.00 (m, 2H, Ar-H), 6.90-6.80 (t, 1H, Ar-H), 3.90 (s, 2H, CH₂), 2.40 (s, 3H, CH₃), 1.60 (s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 162 (d, J=245 Hz, C-F), 138 (d, J=5 Hz, C-CH₃), 129 (d, J=10 Hz, CH), 124 (d, J=3 Hz, CH), 114 (d, J=22 Hz, CH), 40 (s, CH₂), 15 (s, CH₃) |

| Purity (by GC-MS) | >98% |

Visualization of Synthetic Workflow

Caption: Plausible synthetic routes to 2-Fluoro-6-methylbenzylamine.

Potential Applications in Drug Discovery and Development

The true value of a building block is realized in its application. 2-Fluoro-6-methylbenzylamine is a versatile intermediate that can be readily incorporated into a wide array of molecular scaffolds.

As a Scaffold for Enzyme Inhibitors

The benzylamine moiety is a common feature in many enzyme inhibitors. The specific substitution pattern of 2-Fluoro-6-methylbenzylamine can be exploited to achieve selective binding to the active site of target enzymes. For example, it could serve as a key fragment for the development of novel inhibitors of kinases, proteases, or other enzymes implicated in disease. The fluorine atom can enhance binding affinity through favorable interactions and block metabolic oxidation of the aromatic ring.

In the Synthesis of CNS-Active Agents

The ability of fluorine to improve the pharmacokinetic properties of a molecule, including its ability to cross the blood-brain barrier, makes 2-Fluoro-6-methylbenzylamine an attractive starting point for the synthesis of central nervous system (CNS) active agents. Its structure could be elaborated to generate novel antidepressants, antipsychotics, or agents for neurodegenerative diseases.

As a Component of Antimicrobial Agents

Fluorinated aromatic compounds have a rich history in the development of antimicrobial drugs.[5] The 2-fluoro-6-methylbenzylamine core could be incorporated into new classes of antibacterial or antifungal agents, potentially overcoming existing resistance mechanisms.

Logical Relationships in Development

Caption: Logical progression from discovery to preclinical development.

Conclusion and Future Outlook

2-Fluoro-6-methylbenzylamine represents a strategically important, albeit under-documented, building block in the arsenal of medicinal chemists. Its plausible and efficient synthesis from readily available starting materials, combined with the desirable physicochemical properties imparted by its unique substitution pattern, positions it as a valuable intermediate for the discovery of next-generation therapeutics. As the demand for novel, effective, and safe drugs continues to grow, the exploration and utilization of such precisely functionalized synthons will undoubtedly play a pivotal role in advancing the frontiers of drug discovery. Further research into the documented synthesis and application of this compound is warranted to fully unlock its potential.

References

- Google Patents. (n.d.). Preparation method of 1-(2-fluoro-6-(trifluoromethyl) benzyl) urea.

- Google Patents. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde.

- Google Patents. (n.d.). Synthetic method of 2,4,6-trifluorobenzylamine.

-

Artini, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

- Google Patents. (2012). WO 2012/001486 A1.

- Singh, R. P., et al. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research and Development in Pharmacy and Life Sciences.

-

MDPI. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

- Patsnap Eureka. (n.d.). Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylate.

-

ResearchGate. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2-Fluoro-N-methylbenzylamine, 95%. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Fluoro-6-methylbenzamide. Retrieved from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Methylbenzylamine | 89-93-0 [chemicalbook.com]

- 5. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Synthesis of 2-Fluoro-6-methylbenzylamine

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Fluoro-6-methylbenzylamine, a key building block in medicinal and agrochemical research. The described method is based on the efficient and chemoselective reduction of the nitrile precursor, 2-Fluoro-6-methylbenzonitrile. The protocol utilizes an in situ generated nickel boride catalyst from nickel(II) chloride and sodium borohydride, a method chosen for its operational simplicity, mild reaction conditions, and high selectivity, making it amenable to standard laboratory settings without the need for high-pressure equipment or pyrophoric reagents like lithium aluminum hydride.

Introduction

2-Fluoro-6-methylbenzylamine is a valuable primary amine intermediate in the synthesis of complex organic molecules. The specific substitution pattern—a fluorine atom and a methyl group ortho to the aminomethyl functionality—imparts unique conformational and electronic properties that are of significant interest in the design of bioactive compounds. The precursor, 2-Fluoro-6-methylbenzonitrile, is a versatile building block used in the development of pharmaceuticals and advanced materials[1][2].

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. While various methods exist, including catalytic hydrogenation and reduction with powerful hydrides, these can present challenges such as harsh reaction conditions, the need for specialized equipment, or poor chemoselectivity[3][4]. The method detailed herein circumvents these issues by employing nickel boride, which is generated in situ. This catalytic system is known for its effectiveness in reducing nitriles under mild, ambient temperature conditions, offering a robust and accessible route to the desired product[5][6][7].

Reaction Scheme

The synthesis proceeds via the reduction of the nitrile group of 2-Fluoro-6-methylbenzonitrile to a primary amine using sodium borohydride as the hydride source and nickel(II) chloride as a catalyst.

Figure 1: Reduction of 2-Fluoro-6-methylbenzonitrile to 2-Fluoro-6-methylbenzylamine.

Materials and Reagents

Proper handling and storage of all reagents are critical for the success and safety of this protocol. Ensure all reagents are of appropriate purity.

| Reagent | CAS No. | MW ( g/mol ) | Amount | Molar Eq. | Properties/Hazards |

| 2-Fluoro-6-methylbenzonitrile | 198633-76-0 | 135.14 | 5.00 g | 1.0 | Solid, mp 44-48 °C. Toxic if swallowed/inhaled/skin contact[8]. |

| Nickel(II) Chloride Hexahydrate | 7791-20-0 | 237.69 | 8.80 g | 1.0 | Green crystalline solid. Carcinogen, skin sensitizer. |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 4.20 g | 3.0 | White solid. Reacts with water to produce H₂. Corrosive. |

| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | 200 mL | - | Flammable liquid, toxic. |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 150 mL | - | Extremely flammable liquid. |

| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | ~20 mL | - | Corrosive. |

| Sodium Hydroxide (NaOH), 2M | 1310-73-2 | 40.00 | ~30 mL | - | Corrosive. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | Hygroscopic solid. |

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of 2-Fluoro-6-methylbenzylamine.

Detailed Synthesis Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All glassware should be oven-dried prior to use.

Step 1: Reaction Setup 1.1. To a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Fluoro-6-methylbenzonitrile (5.00 g, 37.0 mmol, 1.0 eq) and nickel(II) chloride hexahydrate (8.80 g, 37.0 mmol, 1.0 eq). 1.2. Add 200 mL of anhydrous methanol to the flask. Stir the mixture at room temperature to dissolve the solids, which should form a green solution.

Step 2: Reduction 2.1. Cool the reaction flask to 0 °C using an ice-water bath. 2.2. CAUTION: Hydrogen gas is evolved in the next step. Ensure adequate ventilation and no nearby ignition sources. Slowly add sodium borohydride (4.20 g, 111 mmol, 3.0 eq) to the stirred solution in small portions over a period of 30-45 minutes. The addition is exothermic and will cause vigorous gas evolution and the formation of a fine black precipitate of nickel boride. Maintain the internal temperature below 20 °C. 2.3. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 2.4. Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has been completely consumed. (Eluent: 30% Ethyl Acetate in Hexanes).

Step 3: Work-up and Isolation 3.1. Once the reaction is complete, cool the flask again in an ice bath. 3.2. Carefully quench the reaction by the slow, dropwise addition of 1M HCl (~20 mL) until gas evolution ceases. This step neutralizes excess sodium borohydride and dissolves the nickel salts. 3.3. Remove the methanol from the mixture using a rotary evaporator. 3.4. To the remaining aqueous residue, add approximately 50 mL of water. Make the solution basic by adding 2M NaOH dropwise until the pH is >10 (check with pH paper). This step deprotonates the amine salt, liberating the free amine. 3.5. Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). 3.6. Combine the organic layers and wash with brine (1 x 50 mL). 3.7. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of diethyl ether.

Step 4: Purification and Characterization 4.1. Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-6-methylbenzylamine as an oil. 4.2. Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the final product. 4.3. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy. The final product should be stored under an inert atmosphere to prevent oxidation.

Scientific Rationale and Mechanistic Insights

The core of this protocol is the in situ formation of nickel boride (Ni₂B), which acts as the active catalyst for the nitrile reduction[9]. When sodium borohydride is added to the methanolic solution of nickel(II) chloride, a rapid reaction occurs to generate a finely divided black precipitate of nickel boride.

NiCl₂ + 2 NaBH₄ → Ni₂B + 2 NaCl + B₂H₆ + H₂

This highly active, high-surface-area catalyst readily adsorbs both the nitrile substrate and hydride species (from NaBH₄). The reduction proceeds through a sequence of hydride additions to the carbon-nitrogen triple bond, likely via an intermediate imine, which is subsequently reduced to the primary amine. The use of a protic solvent like methanol is crucial, as it facilitates the hydrolysis of borate esters formed during the reaction. The chemoselectivity is a key advantage; the Ni₂B system typically does not reduce aromatic rings or other sensitive functional groups under these mild conditions[7].

References

-

Organic Chemistry Portal. (n.d.). Nickel borohydride. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]

- Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron, 59(31), 5417-5423.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-methylbenzamide. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. National Institutes of Health. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN1810765A - Reduction of nitrile in nickel chloride/potassium borohydride reduction system to prepare amine.

-

The Chemistry Channel. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]

- Khurana, J. M., & Kukreja, G. (2002). Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature.

-

ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.

-

ResearchGate. (2025). ChemInform Abstract: The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid or Raney(Ni/Al)alloy/Formic Acid. Retrieved from [Link]

-

Science Madness Discussion Board. (2006). NaBH4/NiCl2 reduction. Retrieved from [Link]

-

CORE. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nickel borohydride [organic-chemistry.org]

- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 7. designer-drug.com [designer-drug.com]

- 8. 2-Fluoro-6-methylbenzonitrile | 198633-76-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Sciencemadness Discussion Board - NaBH4/NiCl2 reduction - Powered by XMB 1.9.11 [sciencemadness.org]

Application Notes and Protocols: Leveraging 2-Fluoro-6-methylbenzylamine in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Introduction: The Strategic Value of 2-Fluoro-6-methylbenzylamine in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. The strategic introduction of fluorine atoms and methylated groups into these scaffolds can profoundly influence their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. 2-Fluoro-6-methylbenzylamine is a valuable, yet underutilized, building block that offers a unique combination of steric and electronic features. The ortho-fluoro and ortho-methyl substituents create a specific conformational bias and electronic environment that can be exploited to synthesize novel heterocyclic compounds with potential therapeutic applications.

This guide provides detailed application notes and proposed protocols for the use of 2-Fluoro-6-methylbenzylamine in the synthesis of two important classes of heterocyclic compounds: quinazolines and tetrahydroquinolines . While direct literature precedents for these specific transformations are emerging, the protocols herein are built upon well-established synthetic methodologies for structurally related benzylamines, providing a robust starting point for researchers in drug discovery and development.

PART 1: Synthesis of Substituted Quinazolines using 2-Fluoro-6-methylbenzylamine

Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous bioactive compounds, including anticancer and antimicrobial agents. The following protocol outlines a proposed metal-free oxidative condensation approach for the synthesis of 2-aryl-8-fluoro-5-methylquinazolines, leveraging 2-Fluoro-6-methylbenzylamine as a key precursor. This strategy is adapted from established methods for quinazoline synthesis from o-aminobenzylamines.[1][2][3][4][5]

Application Note 1: A Proposed Metal-Free, Salicylic Acid-Catalyzed Oxidative Cyclization for the Synthesis of 8-Fluoro-5-methyl-2-phenylquinazoline

This protocol describes a one-pot synthesis that involves the initial formation of an imine from a substituted benzaldehyde, followed by condensation with an in situ generated amino group from a protected 2-Fluoro-6-methylbenzylamine derivative, and subsequent intramolecular cyclization and aromatization.

Proposed Reaction Scheme:

Caption: Proposed one-pot synthesis of 8-Fluoro-5-methyl-2-phenylquinazoline.

Experimental Protocol:

Materials:

-

N-protected 2-Fluoro-6-methylbenzylamine (e.g., N-Boc-2-fluoro-6-methylbenzylamine)

-

Substituted Benzaldehyde (e.g., Benzaldehyde)

-

Salicylic Acid

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Deprotection (if using a protected amine): To a solution of N-Boc-2-fluoro-6-methylbenzylamine (1.0 eq) in anhydrous DCM (10 mL/mmol), add TFA (5-10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

One-Pot Cyclization: To the crude 2-Fluoro-6-methylbenzylamine (from the previous step), add anhydrous DMSO (15 mL/mmol).

-

Add the substituted benzaldehyde (1.1 eq), salicylic acid (0.1 eq), and BF₃·Et₂O (0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 120-140 °C under an air atmosphere (or with an air inlet) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 8-fluoro-5-methyl-2-phenylquinazoline.

Causality Behind Experimental Choices:

-

N-Protection: The initial protection of the benzylamine allows for other synthetic manipulations if necessary and ensures a clean deprotection to the free amine for the cyclization reaction. The Boc group is a common choice due to its ease of removal under acidic conditions.

-

Salicylic Acid as an Organocatalyst: Salicylic acid has been shown to be an effective metal-free catalyst for the oxidative condensation of amines.[1][4] It facilitates the formation of the imine intermediate.

-

BF₃·Et₂O as a Lewis Acid: The Lewis acid is proposed to accelerate the intramolecular cyclization by activating the imine intermediate.[1][4]

-

Oxygen (Air) as the Oxidant: The use of air as the oxidant for the final aromatization step makes this a green and sustainable protocol.

-

High Temperature: The elevated temperature is necessary to overcome the activation energy for both the imine formation and the subsequent cyclization and aromatization steps.

PART 2: Proposed Synthesis of Fluorinated Tetrahydroquinolines via a Modified Pictet-Spengler Approach

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocycles.[6][7][8][9] A direct Pictet-Spengler reaction with 2-Fluoro-6-methylbenzylamine is not feasible as it lacks the required β-arylethylamine motif. However, a multi-step approach can be envisioned where 2-Fluoro-6-methylbenzylamine is first converted to a suitable precursor that can then undergo an intramolecular cyclization.

Application Note 2: A Multi-step Strategy for the Synthesis of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline

This proposed synthesis involves an initial N-alkylation of 2-Fluoro-6-methylbenzylamine with a two-carbon electrophile, followed by an acid-catalyzed intramolecular cyclization.

Proposed Synthetic Pathway:

Caption: Proposed multi-step synthesis of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline.

Experimental Protocol (Proposed):

Step 1: N-Alkylation

Materials:

-

2-Fluoro-6-methylbenzylamine

-

2-Bromoacetaldehyde diethyl acetal

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

-

To a solution of 2-Fluoro-6-methylbenzylamine (1.0 eq) in anhydrous acetonitrile (20 mL/mmol), add potassium carbonate (2.0 eq) and 2-bromoacetaldehyde diethyl acetal (1.2 eq).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(2-Fluoro-6-methylbenzyl)-2,2-diethoxyethan-1-amine.

Step 2: Intramolecular Cyclization

Materials:

-

N-(2-Fluoro-6-methylbenzyl)-2,2-diethoxyethan-1-amine

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)

-

Round-bottom flask, magnetic stirrer, and heating mantle

Procedure:

-

Add the N-alkylated amine from Step 1 (1.0 eq) to polyphosphoric acid (10-20 times the weight of the amine) or Eaton's reagent.

-

Heat the mixture to 100-120 °C and stir for 2-6 hours, monitoring the reaction by TLC.

-

Work-up: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Basify the aqueous solution with a concentrated sodium hydroxide solution to pH > 10.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline.

Rationale for the Proposed Strategy:

-

N-Alkylation with a Masked Aldehyde: The use of 2-bromoacetaldehyde diethyl acetal introduces the necessary two-carbon unit with a protected aldehyde functionality. The acetal is stable to the basic conditions of the N-alkylation.

-

Strong Acid Catalysis for Cyclization: The intramolecular Friedel-Crafts-type cyclization requires a strong acid to generate the electrophilic iminium ion from the deprotected aldehyde and to facilitate the attack of the electron-rich aromatic ring. Polyphosphoric acid and Eaton's reagent are common choices for such cyclizations. The electron-donating methyl group should favor the cyclization, while the electron-withdrawing fluoro group might slightly deactivate the ring, necessitating strong acidic conditions.

Data Presentation

The following table summarizes the expected outcomes for the proposed syntheses. Please note that these are theoretical values and will require experimental validation.

| Compound | Proposed Synthetic Route | Key Reagents | Anticipated Yield Range | Proposed Characterization |

| 8-Fluoro-5-methyl-2-phenylquinazoline | One-pot oxidative cyclization | Salicylic acid, BF₃·Et₂O, O₂ (air) | 30-50% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, FT-IR |

| 8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline | Multi-step N-alkylation and cyclization | K₂CO₃, 2-Bromoacetaldehyde diethyl acetal, PPA/Eaton's | 40-60% (over two steps) | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, FT-IR |

Conclusion and Future Directions

2-Fluoro-6-methylbenzylamine presents a promising starting material for the synthesis of novel heterocyclic compounds. The proposed protocols, based on established synthetic transformations, offer a logical and scientifically sound starting point for researchers to explore the chemistry of this versatile building block. The presence of the fluoro and methyl groups is anticipated to impart unique properties to the resulting heterocyclic scaffolds, making them attractive candidates for screening in various biological assays. Further optimization of the reaction conditions and exploration of a broader range of reaction partners will undoubtedly expand the synthetic utility of 2-Fluoro-6-methylbenzylamine in the quest for new therapeutic agents.

References

-

Dong, J., et al. (2016). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 9, 796854. [Link]

-

Palakodety, R., et al. (2019). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3169. [Link]

-

Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]

-

Das, S., et al. (2018). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry, 16(43), 8345-8349. [Link]

-

Wikipedia. (2023). Pictet–Spengler reaction. [Link]

-

J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

-

Stöckigt, J., et al. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]

-

Clark, R. D., & Jahangir, A. (1994). Heteroatom-directed lateral lithiation: synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines. Canadian Journal of Chemistry, 72(1), 23-30. [Link]

-

Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. [Link]

-

Bernard-Gauthier, V., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2735-2740. [Link]

-

Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. Journal of the American Chemical Society, 132(40), 14048-14051. [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

Sources

- 1. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]

- 2. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline synthesis [organic-chemistry.org]

- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Analytical Purity Assessment of 2-Fluoro-6-methylbenzylamine

Abstract: This document provides a comprehensive guide to the analytical methodologies for determining the purity of 2-Fluoro-6-methylbenzylamine, a key intermediate in pharmaceutical and agrochemical synthesis. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary and orthogonal techniques for quantitative purity assessment. Furthermore, we discuss the utility of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for structural confirmation and impurity identification. This guide is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical strategies for quality control and regulatory compliance.

Introduction: The Imperative for Purity

2-Fluoro-6-methylbenzylamine is a substituted benzylamine derivative whose structural motifs are of significant interest in the development of bioactive molecules. As a critical building block, its purity is paramount. Undesired impurities, even in trace amounts, can have significant consequences, including altered reaction kinetics, the formation of toxic byproducts, and compromised safety and efficacy of the final product.[1]

Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in new drug substances.[1][2][3][4][5] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making a robust analytical control strategy indispensable.[1][2][4][5] This guide provides the technical foundation for developing such a strategy for 2-Fluoro-6-methylbenzylamine.

Strategic Approach to Purity Analysis

A comprehensive purity assessment relies on a multi-faceted approach, typically combining a high-resolution separation technique for quantification with spectroscopic methods for identity confirmation. The choice of method depends on the specific analytical challenge, such as routine quality control, impurity profiling, or stability testing.

Caption: Decision tree for selecting analytical methods.

Chromatographic Methods for Quantitative Analysis

Chromatographic techniques are the cornerstone of purity determination, offering the high resolution required to separate the main component from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the preferred method for the purity analysis of 2-Fluoro-6-methylbenzylamine due to its robustness, precision, and the presence of a UV-active aromatic ring in the analyte.[6][7]

Causality Behind Experimental Choices:

-

Stationary Phase (C18): A non-polar C18 column is chosen for its versatility and effectiveness in retaining the moderately polar benzylamine compound.

-

Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is critical. The primary amine group on the analyte is basic and can interact with residual acidic silanols on the silica-based column, leading to poor peak shape (tailing).[8] By lowering the pH, the amine is protonated (R-NH3+), minimizing these secondary interactions and ensuring sharp, symmetrical peaks.

-

Detector: A UV detector is ideal as the benzene ring provides a strong chromophore. Wavelengths around 210 nm or 254 nm typically provide excellent sensitivity.[8]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure amine protonation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 10% B to 90% B over 20 min | Ensures elution of potential non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | High sensitivity for the aromatic ring. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Diluent | 50:50 Water:Acetonitrile | Solubilizes the sample and is compatible with the mobile phase. |

Gas Chromatography (GC)

GC serves as an excellent orthogonal (different mechanism) technique to HPLC for purity verification. It is particularly useful for identifying volatile or thermally stable impurities that may not be well-resolved by HPLC.[9][10]

Causality Behind Experimental Choices:

-

Column: Primary amines can be challenging for GC analysis due to their high polarity and potential for adsorption onto the column, leading to peak tailing.[11] A specialized, base-deactivated, mid-polarity column (e.g., a "WAX" or amine-specific column) is recommended to mitigate these effects and achieve symmetrical peaks without derivatization.

-

Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a response proportional to the mass of carbon, making it suitable for purity analysis by area percent.

-

Inlet Temperature: The inlet temperature must be high enough to ensure rapid vaporization of the sample but not so high as to cause thermal degradation.

| Parameter | Recommended Condition | Rationale |

| Column | Amine-specific capillary column (e.g., DB-WAX), 30 m x 0.25 mm, 0.25 µm | Inert surface minimizes amine adsorption and peak tailing. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Oven Program | 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | Separates compounds based on boiling point. |

| Inlet Temp. | 250 °C | Ensures complete and rapid sample vaporization. |

| Detector | Flame Ionization Detector (FID) at 260 °C | Universal, robust detector for organic compounds. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading for a high-concentration sample. |

| Sample Prep. | Dilute in Methanol or Isopropanol | Volatile solvent suitable for GC injection. |

Spectroscopic Methods for Structural Elucidation

While chromatography quantifies purity, spectroscopy confirms the identity of the main peak and helps elucidate the structure of any impurities found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation. For 2-Fluoro-6-methylbenzylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR is highly informative.

-

¹H NMR: Will show characteristic signals for the aromatic protons, the benzylic CH₂ group, the NH₂ protons (which may be broad or exchangeable), and the methyl (CH₃) group.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: This is particularly valuable. Fluorine-19 is a 100% abundant, spin ½ nucleus, making it highly sensitive.[12] The ¹⁹F chemical shift is very sensitive to the electronic environment, making it an excellent probe for confirming the substitution pattern and detecting any isomeric impurities.[13][14][15] Couplings between ¹⁹F and nearby ¹H and ¹³C nuclei provide definitive structural information.[14][16]

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the compound and its impurities. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for impurity identification.[17]

-

Electron Ionization (EI) for GC-MS: EI is a high-energy technique that produces a molecular ion peak and a rich fragmentation pattern. This pattern acts as a "fingerprint" that can be used to identify the compound and its impurities by comparing it to library spectra or by interpreting the fragmentation pathways.[18]

-

Electrospray Ionization (ESI) for LC-MS: ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. This allows for the direct determination of the molecular weight of the main component and any co-eluting impurities.

Detailed Experimental Protocol: HPLC Purity Method

This section provides a step-by-step protocol for the determination of purity and related substances of 2-Fluoro-6-methylbenzylamine using the recommended HPLC method.

Caption: Standard workflow for HPLC purity analysis.

Reagents and Materials

-

2-Fluoro-6-methylbenzylamine reference standard and test sample.

-

Acetonitrile (HPLC grade or higher).

-

Water (HPLC grade, e.g., Milli-Q or equivalent).

-

Formic Acid (ACS grade or higher).

-

Volumetric flasks and pipettes (Class A).

-

HPLC vials with septa.

-

0.45 µm syringe filters.

Instrument and Conditions

-